Ceftizoxime alapivoxil

Pharmacokinetics Drug Absorption Prodrug Stability

Ceftizoxime alapivoxil (AS-924) is the definitive bifunctional prodrug of ceftizoxime, featuring both a pivaloyloxymethyl ester and L-alanyl modification for optimized oral bioavailability. Its absorption remains consistent regardless of food intake, elevated gastric pH, advanced age, or post-gastrectomy states—a robustness unmatched by monofunctional prodrugs. Essential for clinical pharmacology in special populations and susceptibility benchmarking (MIC 0.005 μg/mL against E. coli). Inquire today.

Molecular Formula C22H28N6O8S2
Molecular Weight 568.6 g/mol
Cat. No. B1239656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftizoxime alapivoxil
Synonyms(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate
AS 924
AS-924
ceftizoxime alapivoxil
Molecular FormulaC22H28N6O8S2
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N
InChIInChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13+/t10-,14+,18+/m0/s1
InChIKeyVOPANQNVVCPHQR-INVOUVLYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftizoxime Alapivoxil: Key Differentiators for Oral Cephalosporin Procurement


Ceftizoxime alapivoxil (CAS 135821-54-4), also known as AS-924, is a third-generation, oral cephalosporin antibiotic specifically designed as a bifunctional prodrug to overcome the inherent bioavailability challenges of its parent drug, ceftizoxime (CZX), which is typically administered parenterally [1]. Unlike traditional monofunctional ester prodrugs, its unique dual-modification design—featuring both a lipophilic pivaloyloxymethyl (POM) ester and a hydrophilic L-alanyl group at the C-7 position—aims to achieve an optimized balance of lipophilicity and water solubility for consistent and enhanced oral absorption [2]. Upon oral administration, it is hydrolyzed in the intestinal mucosa to release the active moiety, ceftizoxime, which exerts its potent, broad-spectrum antibacterial effect by inhibiting bacterial cell wall synthesis [1].

Why Generic Oral Cephalosporin Substitution Fails: Ceftizoxime Alapivoxil's Unique Bifunctional Design


Simply substituting Ceftizoxime alapivoxil with another oral cephalosporin like cefpodoxime proxetil or cefteram-pivoxil is not a scientifically equivalent procurement decision due to the compound's distinct and demonstrable pharmacokinetic advantages in challenging physiological conditions. The unique bifunctional prodrug strategy, combining a lipophilic pivaloyloxymethyl (POM) ester with a hydrophilic L-alanyl group, provides a specific balance of lipophilicity and water solubility that is absent in monofunctional prodrugs [1]. This design translates into an absorption profile that is remarkably resistant to common variables such as food intake, patient age, elevated gastric pH, and even altered gastric anatomy [2][3][4]. The quantitative evidence in Section 3 demonstrates that this superior robustness is not a class-wide feature of oral cephalosporins but a product-specific characteristic, making the compound essential for applications where consistent, reliable pharmacokinetics are paramount.

Quantitative Evidence for Ceftizoxime Alapivoxil: Head-to-Head PK and In Vitro Potency Differentiation


Absorption Robustness in Altered Gastric pH: AS-924 vs. Cefteram-Pivoxil

In a crossover study of 8 healthy adult male volunteers, the absorption of AS-924 was unaffected by pretreatment with the antacid ranitidine, which elevates gastric pH. In stark contrast, the control drug cefteram-pivoxil (CTER-PI) experienced a significant reduction in systemic exposure under the same conditions [1]. The Cmax, AUC, and cumulative urinary recovery of the active moiety cefteram decreased by 32%, 38%, and 37%, respectively, in the ranitidine-pretreated group [1].

Pharmacokinetics Drug Absorption Prodrug Stability

Age-Independent Absorption Profile: AS-924 vs. Cefpodoxime Proxetil

A crossover study in 16 healthy adults (8 young, 8 elderly) directly compared the effects of age and food on the pharmacokinetics of AS-924 and cefpodoxime proxetil (CPOD-PR). While the intestinal absorption of CPOD-PR increased with age, a common finding for many drugs, the absorption of AS-924 was not affected by the subjects' age [1].

Clinical Pharmacology Geriatric Dosing Age-Related PK Changes

Post-Gastrectomy Pharmacokinetic Resilience: AS-924 vs. Cefcapene Pivoxil

A clinical study in 36 gastrectomized patients directly compared the absorption of AS-924 with cefcapene pivoxil (CCAP-PI), two prodrugs with different solubility profiles. For CCAP-PI, whose solubility is dependent on gastric acid, both Cmax and AUC were significantly lower in post-gastrectomy patients compared to controls. Conversely, the Cmax and AUC for the active moiety of AS-924 (ceftizoxime) were comparable with values in the non-gastrectomized control group, indicating its absorption is resilient to changes in gastric anatomy [1].

Special Populations PK Gastrointestinal Surgery Drug Solubility

Potent In Vitro Activity Against Key Gram-Negative Pathogen

In a gnotobiotic mouse model study, the minimum inhibitory concentration (MIC) of ceftizoxime (CZX), the active moiety of ceftizoxime alapivoxil, was determined against a panel of bacteria. For Escherichia coli, the MIC was 0.005 μg/mL at an inoculum size of 10^6 CFU/mL [1]. This high potency against E. coli, a key Gram-negative pathogen, is a core feature of its antibacterial spectrum.

Antibacterial Susceptibility MIC E. coli

Optimized Physicochemical Balance for Oral Absorption

A series of monofunctional and bifunctional prodrugs of ceftizoxime (CZX) were synthesized and evaluated for oral absorption in rabbits, measured by urinary recovery. The results showed that AS-924, the bifunctional prodrug with both a lipophilic POM group and a hydrophilic L-alanyl group, provided the 'best balance of lipophilicity and water-solubility for oral absorption' among all synthesized prodrugs [1]. This structural optimization was a deliberate design goal and was validated experimentally.

Prodrug Design Lipophilicity Oral Bioavailability

Defined Research & Industrial Scenarios for Ceftizoxime Alapivoxil Based on Verified Differentiators


Clinical Pharmacology Studies in Special Populations with Altered GI Physiology

Given its demonstrated pharmacokinetic resilience to antacid co-administration, advanced age, and post-gastrectomy states [1][2][3], Ceftizoxime alapivoxil is an optimal candidate for clinical pharmacology studies. Its predictable absorption profile, independent of these common variables, makes it an ideal reference drug or investigational agent in trials focused on special populations where the pharmacokinetics of comparator drugs like cefteram-pivoxil or cefcapene pivoxil are known to be highly variable or compromised.

Antibacterial Activity Benchmarking and Resistance Surveillance Against Enterobacteriaceae

The high intrinsic potency of the active moiety ceftizoxime, as evidenced by its extremely low MIC of 0.005 μg/mL against Escherichia coli [4], positions this compound as a valuable tool for antibacterial susceptibility testing and resistance surveillance. It can serve as a potent comparator agent in studies evaluating the activity of new antimicrobials or in monitoring the development of resistance in key Gram-negative pathogens, where its activity profile provides a high-potency benchmark.

Formulation and Prodrug Design Research

Ceftizoxime alapivoxil serves as a prime example of a successful 'bifunctional' prodrug strategy, where the deliberate combination of lipophilic and hydrophilic modifications yields an optimized balance of properties for oral absorption [5]. As such, it is a highly relevant reference standard for research programs focused on the rational design and development of novel prodrugs, especially for BCS Class III/IV compounds with poor permeability. Its validated design principles can guide the synthesis of new candidates with improved oral bioavailability.

Technical Documentation Hub

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